Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-
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Overview
Description
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- is a heterocyclic compound containing a 1,2,5-oxadiazole ring substituted with a carbonimidic dichloride group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- typically involves the reaction of 4-methyl-1,2,5-oxadiazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products. The reaction can be represented as follows:
4-methyl-1,2,5-oxadiazole+phosgene→carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, given the use of phosgene. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The dichloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form carbonimidic acid derivatives.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to different functionalized products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions of acids or bases can be employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of carbonimidic acid derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced oxadiazole derivatives.
Scientific Research Applications
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a probe for studying biological processes and interactions due to its reactive functional groups.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- involves its reactive dichloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects. The oxadiazole ring may also interact with specific molecular targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen and oxygen atoms.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Thiadiazole Derivatives: These compounds contain sulfur instead of oxygen in the ring.
Uniqueness
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- is unique due to its specific substitution pattern and the presence of a reactive dichloride group. This combination of features makes it particularly useful for applications requiring selective reactivity and functionalization.
Properties
CAS No. |
588730-08-9 |
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Molecular Formula |
C4H3Cl2N3O |
Molecular Weight |
179.99 g/mol |
IUPAC Name |
1,1-dichloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)methanimine |
InChI |
InChI=1S/C4H3Cl2N3O/c1-2-3(7-4(5)6)9-10-8-2/h1H3 |
InChI Key |
AHCFWXCGIHJDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1N=C(Cl)Cl |
Origin of Product |
United States |
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